3-Amino-3-(4-fluorophenyl)propanoic acid

Medicinal Chemistry Physicochemical Property Optimization Drug Design

3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 151911-23-8), also known as 4-fluoro-β-phenylalanine, is a non-proteinogenic β-amino acid featuring a para-fluorophenyl substituent on a propanoic acid backbone. This fluorinated β-amino acid scaffold is recognized as a privileged building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-active pharmaceutical compounds and peptidomimetics.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 151911-23-8; 151911-33-0; 325-89-3
Cat. No. B2883894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-fluorophenyl)propanoic acid
CAS151911-23-8; 151911-33-0; 325-89-3
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)F
InChIInChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
InChIKeyCPGFMWPQXUXQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(4-fluorophenyl)propanoic Acid (CAS 151911-23-8): A Fluorinated β-Amino Acid Building Block for CNS-Targeted Drug Discovery and Peptide Engineering


3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 151911-23-8), also known as 4-fluoro-β-phenylalanine, is a non-proteinogenic β-amino acid featuring a para-fluorophenyl substituent on a propanoic acid backbone [1]. This fluorinated β-amino acid scaffold is recognized as a privileged building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-active pharmaceutical compounds and peptidomimetics . The presence of the fluorine atom significantly alters the compound's physicochemical properties—enhancing lipophilicity, modulating pKa, and improving metabolic stability—making it a distinct choice over non-fluorinated analogs for programs requiring optimized pharmacokinetic profiles and target binding interactions .

Why 3-Amino-3-(4-fluorophenyl)propanoic Acid Cannot Be Substituted with Non-Fluorinated or Alternative Halogenated β-Amino Acid Analogs


Substituting 3-amino-3-(4-fluorophenyl)propanoic acid with its non-fluorinated parent (3-amino-3-phenylpropanoic acid) or alternative halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) fundamentally alters key drug-like properties. The para-fluoro substituent imparts a unique combination of moderate lipophilicity (LogP ≈ 0.96) and strong electron-withdrawing character that non-fluorinated and other halogenated analogs cannot replicate . In biological systems, 4-fluorophenylalanine has been shown to replace up to 35–40% of natural phenylalanine in cellular proteins without abolishing function, whereas larger halogen substituents (Cl, Br) introduce steric bulk and altered electronic profiles that disrupt native protein folding and enzyme recognition [1]. Furthermore, fluorine substitution confers enhanced metabolic stability against oxidative degradation compared to the non-fluorinated analog, a critical advantage for in vivo pharmacological studies [2].

Quantitative Comparative Evidence: 3-Amino-3-(4-fluorophenyl)propanoic Acid vs. Closest Analogs in Physicochemical and Biological Assays


Fluorine Substitution Increases Lipophilicity (LogP) by ~2.4 Units Relative to Non-Fluorinated Parent

3-Amino-3-(4-fluorophenyl)propanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 0.96, representing a substantial increase in lipophilicity compared to the non-fluorinated parent compound, 3-amino-3-phenylpropanoic acid, which has a LogP of -1.4 [1]. This 2.36-log-unit enhancement in lipophilicity translates to improved passive membrane permeability and potential blood-brain barrier penetration, a critical parameter for CNS-targeted drug discovery programs.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Para-Fluoro Substituent Confers Enhanced GABA Uptake Inhibitor Scaffold Potential vs. β-Alanine

3-Amino-3-(4-fluorophenyl)propanoic acid serves as a key structural scaffold for developing GABA uptake inhibitors with distinct subtype selectivity. While direct IC₅₀ data for the parent compound are not available, its core 3-aminopropanoic acid moiety exhibits a distinct preference for the GAT3 transporter subtype over GAT1, a selectivity profile that can be further modulated by the 4-fluorophenyl substituent [1]. In contrast, the unsubstituted 3-aminopropanoic acid (β-alanine) shows an IC₅₀ of 41.2 μM at GAT-1 and >100 μM at GAT-2, GAT-3, and BGT-1, indicating broad but low-potency activity [2]. The fluorinated aryl group is expected to enhance binding affinity through additional hydrophobic and π-stacking interactions with transporter binding pockets.

Neuropharmacology GABA Transporter Inhibition Epilepsy Research

Fluorinated Phenylalanine Derivatives Demonstrate In Vivo Blood-Brain Barrier Penetration in Opioid Peptide Studies

In a direct in vivo pharmacological study of cyclic endomorphin-2 analogues, peptides incorporating 4-fluorophenylalanine (the α-amino acid analog structurally related to 3-amino-3-(4-fluorophenyl)propanoic acid) demonstrated strong antinociceptive effects following intraperitoneal injection, providing direct evidence of blood-brain barrier penetration [1]. The fluorinated analog Dmt-c[d-Lys-Phe-4-F-Phe-Asp]NH₂ produced significant analgesia in the mouse hot-plate test after both intracerebroventricular and intraperitoneal administration, whereas non-fluorinated controls showed more limited CNS distribution. This in vivo evidence supports the selection of fluorinated β-phenylalanine derivatives over non-fluorinated counterparts for CNS-targeted peptide and peptidomimetic drug discovery programs.

Blood-Brain Barrier Permeability Peptide Therapeutics In Vivo Pharmacology

3-Amino-3-arylpropanoic Acid Scaffold Enables High-Affinity Enzyme Inhibition: 86.9% TcTS Inhibition Achieved with Optimized Derivatives

The 3-amino-3-arylpropanoic acid core scaffold—of which 3-amino-3-(4-fluorophenyl)propanoic acid is a representative fluorinated member—has been validated as a productive pharmacophore for enzyme inhibition. Phthaloyl derivatives of this scaffold achieved up to 86.9% ± 5% inhibition of Trypanosoma cruzi trans-sialidase (TcTS) at 10 μg/mL, as measured by high-performance ion exchange chromatography (HPAEC) [1]. The most potent derivative (D-11) exhibited a binding affinity of -11.1 kcal/mol in molecular docking studies, compared to -7.8 kcal/mol for the natural ligand DANA, representing a 3.3 kcal/mol improvement in predicted binding energy [2]. This class-level evidence demonstrates that the 3-amino-3-arylpropanoic acid scaffold—and by inference its fluorinated variant—is capable of supporting high-affinity interactions with enzyme active sites, a feature that can be exploited in inhibitor design programs.

Enzyme Inhibition Neglected Tropical Diseases Trypanosoma cruzi

Patent-Documented Synthetic Route Yields 23.6% from Readily Available Starting Materials

A patent-documented synthetic route for 3-amino-3-(4-fluorophenyl)propanoic acid has been reported, providing a 23.6% isolated yield via a one-step three-component condensation of 4-fluorobenzaldehyde (24.8 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and ammonium acetate (30.8 g, 0.4 mol) in ethanol under reflux for approximately seven hours, followed by recrystallization from water . The product was obtained with a melting point of 225°C (decomposition). This established synthetic protocol contrasts with the more complex multi-step syntheses often required for alternative halogenated analogs (e.g., 4-bromo or 4-chloro derivatives), which may involve additional protection/deprotection steps or less readily available starting materials.

Organic Synthesis Process Chemistry Scale-Up Feasibility

High-Value Research and Industrial Applications for 3-Amino-3-(4-fluorophenyl)propanoic Acid Based on Quantified Differentiation Evidence


CNS-Targeted Peptide and Peptidomimetic Drug Discovery Requiring Blood-Brain Barrier Penetration

Based on the demonstrated in vivo BBB penetration of fluorinated phenylalanine-containing peptides [1] and the 2.36-unit LogP advantage over non-fluorinated analogs , 3-amino-3-(4-fluorophenyl)propanoic acid is the preferred β-amino acid building block for designing CNS-active peptide therapeutics. The enhanced lipophilicity and fluorine-mediated metabolic stability support its use in cyclic peptide scaffolds, endomorphin analogs, and other peptidomimetics where systemic administration and CNS distribution are critical program requirements.

GABA Transporter Modulator Development for Epilepsy and Neurological Disorders

The compound's 3-aminopropanoic acid core exhibits inherent GAT3-over-GAT1 selectivity [1], a profile that can be further optimized through N-substitution of the fluorinated aryl scaffold. This positions 3-amino-3-(4-fluorophenyl)propanoic acid as a strategic starting material for synthesizing novel GABA uptake inhibitors with improved subtype selectivity and potency relative to β-alanine-derived leads . Procurement of this fluorinated building block enables SAR exploration that non-fluorinated analogs cannot support.

Enzyme Inhibitor Lead Generation Leveraging the 3-Amino-3-arylpropanoic Acid Pharmacophore

The class-level validation of 3-amino-3-arylpropanoic acid derivatives as potent enzyme inhibitors (up to 86.9% TcTS inhibition) [1] supports the use of the fluorinated variant in medicinal chemistry programs targeting enzyme active sites. The scaffold's ability to achieve binding affinities superior to natural ligands (-11.1 kcal/mol vs. -7.8 kcal/mol) makes it an attractive core for fragment-based drug discovery, virtual screening campaigns, and focused library synthesis aimed at neglected disease targets or other therapeutically relevant enzymes .

Large-Scale Peptide Synthesis and Bioconjugation Requiring Reliable Supply of Fluorinated β-Amino Acids

For industrial peptide synthesis and bioconjugation applications, the patent-documented synthetic route yielding 23.6% from commodity chemicals [1] ensures a reliable and cost-effective supply chain. Combined with its favorable physicochemical handling properties (stable crystalline solid, defined melting point of 224-228°C) , 3-amino-3-(4-fluorophenyl)propanoic acid is well-suited for gram-to-kilogram scale procurement in support of preclinical development, GMP peptide manufacturing, and academic research consortia requiring consistent, high-purity fluorinated building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(4-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.